2-Methylsulfonylsulfanylethanamine
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Overview
Description
2-(Methanesulfonylsulfanyl)ethan-1-amine is an organic compound with the molecular formula C3H9NO2S2 It is a derivative of ethanamine, where the hydrogen atoms are substituted with methanesulfonyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methanesulfonylsulfanyl)ethan-1-amine typically involves the reaction of ethan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(methanesulfonylsulfanyl)ethan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated ethanamine derivatives.
Scientific Research Applications
2-(Methanesulfonylsulfanyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methanesulfonylsulfanyl)ethan-1-amine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethan-1-amine: Similar structure but lacks the sulfanyl group.
2-(Methanesulfonylphenyl)ethan-1-amine: Contains a phenyl group instead of a sulfanyl group.
2-(Methanesulfonylmethyl)ethan-1-amine: Has a methanesulfonylmethyl group instead of a methanesulfonylsulfanyl group.
Uniqueness
2-(Methanesulfonylsulfanyl)ethan-1-amine is unique due to the presence of both methanesulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
190852-41-6 |
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Molecular Formula |
C3H9NO2S2 |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylsulfonylsulfanylethanamine |
InChI |
InChI=1S/C3H9NO2S2/c1-8(5,6)7-3-2-4/h2-4H2,1H3 |
InChI Key |
POKQFZURBRODMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCN |
Origin of Product |
United States |
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